molecular formula C15H14N2O2 B11717520 4'-Acetamidobiphenyl-4-carboxamide

4'-Acetamidobiphenyl-4-carboxamide

Cat. No.: B11717520
M. Wt: 254.28 g/mol
InChI Key: JXFMKKVWIRBIQZ-UHFFFAOYSA-N
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Description

4’-Acetamidobiphenyl-4-carboxamide is an organic compound with the molecular formula C15H14N2O2 It is a derivative of biphenyl, where one phenyl ring is substituted with an acetamido group and the other with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetamidobiphenyl-4-carboxamide typically involves the amidation of 4’-aminobiphenyl-4-carboxylic acid. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4’-Acetamidobiphenyl-4-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4’-Acetamidobiphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized biphenyl derivatives.

    Reduction: Formation of amines or other reduced biphenyl derivatives.

    Substitution: Formation of halogenated or other substituted biphenyl derivatives.

Scientific Research Applications

4’-Acetamidobiphenyl-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-Acetamidobiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Aminobiphenyl-4-carboxamide: A precursor in the synthesis of 4’-Acetamidobiphenyl-4-carboxamide.

    4’-Nitrobiphenyl-4-carboxamide: Another derivative of biphenyl with different substituents.

    4’-Hydroxybiphenyl-4-carboxamide: A compound with a hydroxyl group instead of an acetamido group.

Uniqueness

4’-Acetamidobiphenyl-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetamido and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-(4-acetamidophenyl)benzamide

InChI

InChI=1S/C15H14N2O2/c1-10(18)17-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)

InChI Key

JXFMKKVWIRBIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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